A handful of studies focus on the synthesis and characterization of 4-Aminoisoindolin-1-one itself. These studies explore different methodologies for its preparation and report on its physical and chemical properties, such as its melting point, spectral data, and solubility [].
Limited research suggests potential applications of 4-Aminoisoindolin-1-one in various fields:
4-Aminoisoindolin-1-one is an organic compound with the molecular formula C₈H₈N₂O. It features an isoindoline structure, characterized by a fused benzene and pyrrole ring, with an amino group at the fourth position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Research indicates that 4-Aminoisoindolin-1-one exhibits significant biological activity. It has been investigated for:
Several synthetic routes have been developed to produce 4-Aminoisoindolin-1-one:
These methods highlight the versatility of synthetic approaches available for obtaining this compound .
4-Aminoisoindolin-1-one has several applications, particularly in:
Interaction studies of 4-Aminoisoindolin-1-one with various biological targets have been conducted, revealing insights into its mechanism of action:
These studies are crucial for understanding how the compound can be utilized therapeutically.
Several compounds share structural similarities with 4-Aminoisoindolin-1-one. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Aminoisoindolin-1-one | Isoindoline derivative | Contains an amino group at the seventh position |
| N-Isopropylisoindoline | Isoindoline derivative | Features an isopropyl group, altering solubility |
| 3-Aminoisoindolin-1-one | Isoindoline derivative | Amino group at the third position; different reactivity |
4-Aminoisoindolin-1-one is unique due to its specific positioning of the amino group, influencing its reactivity and biological properties compared to these similar compounds .
The most widely reported method involves a three-step sequence starting from methyl 2-methyl-3-nitrobenzoate. Key steps include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NBS, AIBN, CH₂Cl₂, Heating, 16h | 98% |
| 2 | NH₃, Methanol, 20°C, 2h | 81% |
| 3 | NH₄HCO₂, Pd/C, DMF, 100°C, 0.5h | 83% |
This approach demonstrates high efficiency, with overall yields exceeding 80%.
Palladium-catalyzed reactions enable enantioselective synthesis and functionalization:
A tandem reaction of O-phenyl hydroxamic ethers with terminal alkynes produces chiral isoindolinones bearing quaternary stereocenters. Key features include:
Pd/C-mediated intramolecular amidation achieves isoindolinone formation without external oxidants. Mechanistically, H₂ gas is released during cyclization, indicating hydrogen transfer. This method avoids stoichiometric oxidants, enhancing sustainability.
| Method | Catalyst/Conditions | Yield | Selectivity |
|---|---|---|---|
| Aza-Heck/Sonogashira | Pd, Chiral ligands, rt–60°C | High | >99% ee |
| C–H Cyclization | Pd/C, DMF, 100°C | Moderate | Not reported |
A one-pot, three-component reaction using β-ketocarboxylic acids, primary amines, and 2-carboxybenzaldehyde under microwave irradiation provides eco-friendly access:
This method minimizes waste and reduces reaction times to minutes.
The Ugi reaction of 2-nitrobenzoic acid derivatives with amines and carbonyl components generates isoindolinone precursors. Subsequent steps include:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Ugi Reaction | 2-Nitrobenzoic acid, amine, aldehyde | Peptidyl intermediate |
| SNAr + Oxidation | Kt-OtBu, DMF | 2-Hydroxyisoindolinone |
| Pictet–Spengler | Acid catalyst | Polycyclic derivatives |
The positional placement of amino groups within the isoindolinone scaffold significantly influences biological activity profiles [1] [2]. Studies examining positional isomers of aminoisoindolinones have revealed distinct structure-activity relationships that depend on the specific location of the amino substituent [3] [4].
Research comparing 4-aminoisoindolin-1-one with its positional isomers, particularly 5-aminoisoindolin-1-one and other regioisomers, demonstrates substantial differences in enzyme inhibition potencies [4] [5]. The 4-position amino substitution pattern has been shown to confer unique binding characteristics compared to alternative positions on the isoindoline ring system [2] [6].
Positional isomerism studies indicate that the spatial orientation of the amino group relative to the lactam carbonyl significantly affects hydrogen bonding capabilities with target proteins [2] [7]. The 4-amino positioning allows for optimal geometric alignment with specific enzyme active sites, as evidenced by molecular docking studies showing hydrogen bond distances of approximately 2.75 Å with key amino acid residues [2].
Table 2.1: Positional Isomer Activity Comparison
| Compound | Amino Position | IC₅₀ (μM) | Target Enzyme | Binding Affinity |
|---|---|---|---|---|
| 4-Aminoisoindolin-1-one | Position 4 | 0.13 | HDAC8 | High |
| 5-Aminoisoindolin-1-one | Position 5 | 0.82 | hCA I | Moderate |
| 6-Aminoisoindolin-1-one | Position 6 | 1.25 | hCA II | Moderate |
| 7-Aminoisoindolin-1-one | Position 7 | 1.85 | Various | Low |
The positional effects extend beyond simple binding affinity to influence selectivity profiles across enzyme families [4] [5]. Compounds with amino groups at the 4-position demonstrate enhanced selectivity for specific carbonic anhydrase isoforms compared to their positional isomers [4].
Modifications at nitrogenous centers within the 4-aminoisoindolin-1-one framework produce profound effects on biological activity [8] [5] [9]. Substitution patterns at both the lactam nitrogen and the amino group nitrogen significantly alter pharmacological properties [10] [8].
Substitution at the lactam nitrogen with various alkyl and aryl groups has been extensively studied [5] [6]. The introduction of substituted phenyl moieties on the nitrogen of isoindolin-1-one enhances biological activity, with bulkier groups at meta and para positions demonstrating increased potency [5]. This enhancement is attributed to favorable hydrophobic interactions within enzyme binding pockets [5].
Table 2.2: Nitrogen Substitution Effects on Activity
| Substitution Type | IC₅₀ Range (μM) | Activity Enhancement | Mechanism |
|---|---|---|---|
| Unsubstituted | 1.85-5.89 | Baseline | Direct binding |
| Para-methoxy phenyl | 0.82 | 2.3-fold | Hydrogen bonding |
| Meta-substituted phenyl | 0.96-1.09 | 1.7-1.9-fold | Hydrophobic interactions |
| Bulky aromatic groups | 0.82-1.07 | 1.7-2.3-fold | Enhanced binding |
The amino group nitrogen exhibits distinct reactivity patterns when modified with various substituents [10] [8]. Acylation of the amino group yields derivatives with altered enzyme inhibition profiles, as demonstrated in studies of 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-ones as poly(ADP-ribose) polymerase-1 inhibitors [11].
Alkylation studies reveal that the electronic nature of substituents attached to the amino nitrogen dramatically influences biological activity [12] [8]. Electron-donating substituents generally enhance activity compared to electron-withdrawing groups, suggesting that increased electron density at the amino nitrogen facilitates target protein interactions [13] [12].
The incorporation of cyclic substituents at nitrogenous centers has shown particular promise for activity enhancement [7] [6]. Piperazine-containing derivatives demonstrate improved metabolic stability while maintaining biological activity, with some analogs showing superior enzyme inhibition compared to linear substituents [14] [6].
Ring fusion approaches represent a sophisticated strategy for enhancing the biological activity of 4-aminoisoindolin-1-one derivatives [15] [16] [6]. The incorporation of additional ring systems creates conformationally constrained analogs with improved target selectivity and binding affinity [15] [7].
Benzofuran fusion strategies have yielded compounds with significantly enhanced potency [12]. Studies demonstrate that benzofuran-fused isoindolinone derivatives exhibit improved enzyme inhibition compared to their non-fused counterparts, with some analogs showing nanomolar activity levels [12]. The spatial relationship between hydrogen bond acceptors and pharmacophoric elements is critical for optimal activity [12].
Table 2.3: Ring Fusion Strategy Outcomes
| Fusion Type | Scaffold | Activity Improvement | Selectivity Enhancement |
|---|---|---|---|
| Benzofuran | Tricyclic | 10-25 fold | High |
| Quinoline | Tricyclic | 5-15 fold | Moderate |
| Benzothiophene | Tricyclic | 8-20 fold | High |
| Azepine | Tricyclic | 3-8 fold | Low |
Azepinoisoindolinone derivatives, created through ring-closing metathesis strategies, demonstrate unique biological profiles [6]. These tricyclic systems exhibit selective activity against specific targets, with some derivatives showing micromolar potency against cancer cell lines [6]. The seven-membered ring incorporation provides conformational flexibility that can be fine-tuned for specific biological targets [6].
Triazole-containing fused systems represent another successful fusion strategy [14]. These heterocyclic fusions demonstrate enhanced metabolic stability compared to linear analogs, with half-life values exceeding 240 minutes in hepatocyte assays [14]. The triazole ring serves as both a bioisosteric replacement and a metabolically stable linker [14].
The electronic properties of fused ring systems significantly influence biological activity [12]. Electron-rich heterocycles such as benzothiophene and benzofuran generally provide superior activity compared to electron-poor systems like quinazolines, although exceptions exist depending on the specific target [12].
The incorporation of quaternary carbon centers represents a critical strategy for enhancing the metabolic stability of 4-aminoisoindolin-1-one derivatives [16] [8] [17]. Quaternary carbon substitution effectively blocks metabolically labile positions while potentially enhancing biological activity [16] [18].
Continuous quaternary carbon incorporation has been achieved through rhodium-catalyzed intermolecular hydroxyl transfer reactions [16] [17]. These reactions deliver isoindolinone derivatives containing quaternary carbons in yields up to 89%, with the resulting products exhibiting enhanced metabolic profiles [16] [17].
Table 2.4: Quaternary Carbon Effects on Stability
| Modification Type | Half-life (min) | Stability Improvement | Activity Retention |
|---|---|---|---|
| No quaternary carbon | 18-135 | Baseline | 100% |
| Single quaternary carbon | 150-240 | 2-8 fold | 85-95% |
| Continuous quaternary carbons | >240 | >10 fold | 90-100% |
| Brominated quaternary carbon | >240 | >15 fold | 80-90% |
The strategic placement of quaternary carbons at metabolically vulnerable positions significantly extends compound half-lives in hepatocyte assays [8] [14]. Studies demonstrate that quaternary carbon incorporation at positions adjacent to amide linkages prevents N-dealkylation reactions, which represent major metabolic soft spots [14].
Bromine incorporation at quaternary centers provides additional metabolic stabilization [8]. Bromine insertion at the indole C2 position electronically and metabolically promotes ring stabilization through deactivating group effects and steric hindrance [8]. This modification leads to enhanced metabolic robustness while maintaining biological activity [8].
The construction of chiral quaternary carbon stereocenters through asymmetric hydroformylation approaches has enabled access to enantiomerically pure derivatives [18]. These methods allow for the preparation of α-quaternary amino acid analogs with satisfactory enantioselectivity, expanding the chemical space available for structure-activity relationship studies [18].